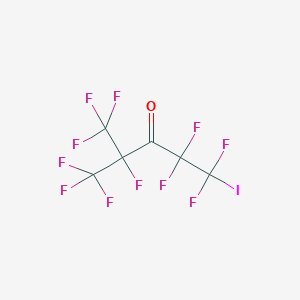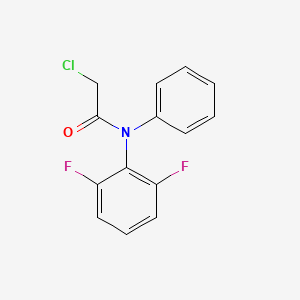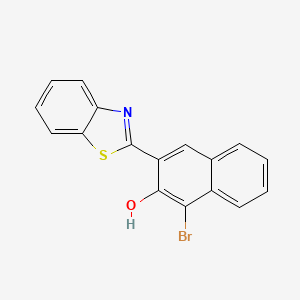
3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The specific synthetic route for this compound may involve the bromination of naphthalene derivatives followed by cyclization with benzothiazole precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiazole derivatives have been shown to inhibit certain enzymes involved in cellular processes, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
1,3-Benzothiazole: The parent compound with a simpler structure.
2-Substituted Benzothiazoles: Compounds with various substituents at the 2-position, exhibiting different biological activities.
Benzimidazoles: Similar heterocyclic compounds with nitrogen in place of sulfur.
Uniqueness
3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one is unique due to the presence of both the benzothiazole and bromonaphthalene moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
90481-51-9 |
|---|---|
分子式 |
C17H10BrNOS |
分子量 |
356.2 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-1-bromonaphthalen-2-ol |
InChI |
InChI=1S/C17H10BrNOS/c18-15-11-6-2-1-5-10(11)9-12(16(15)20)17-19-13-7-3-4-8-14(13)21-17/h1-9,20H |
InChIキー |
WYPDDVYDHKNCEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


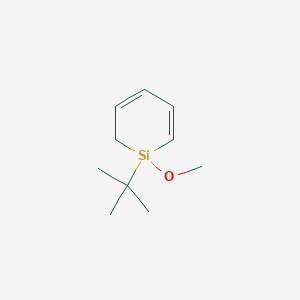
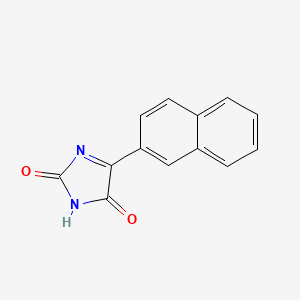
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
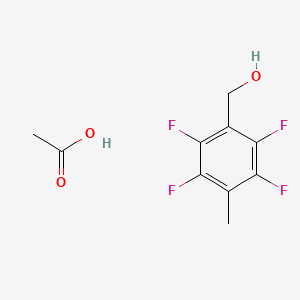
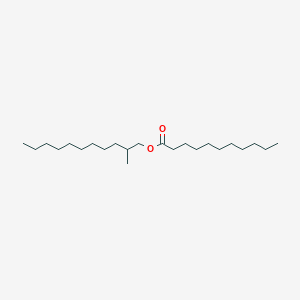
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)


